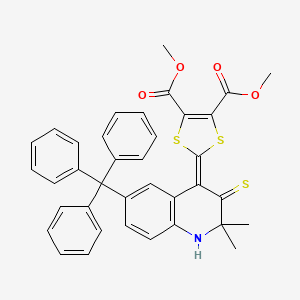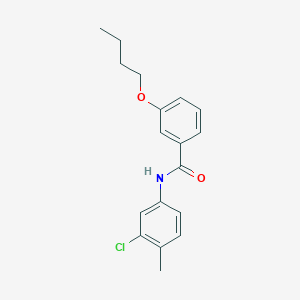
1,3-di-2-quinolinyl-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-di-2-quinolinyl-2-propen-1-one is a compound that belongs to the class of chalcones. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science.
作用机制
The exact mechanism of action of 1,3-di-2-quinolinyl-2-propen-1-one is not fully understood. However, it has been proposed that it exhibits its biological activities through the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and topoisomerase II. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1,3-di-2-quinolinyl-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacterial cells, it has been shown to inhibit cell growth and disrupt cell membrane integrity. In animal models, it has been shown to exhibit anti-inflammatory and analgesic activities.
实验室实验的优点和局限性
One of the main advantages of using 1,3-di-2-quinolinyl-2-propen-1-one in lab experiments is its versatility. It can be easily synthesized and modified to suit various experimental needs. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for research on 1,3-di-2-quinolinyl-2-propen-1-one. One of the main directions is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and infectious diseases. Additionally, its potential as a building block for the synthesis of organic materials can also be further explored.
Conclusion:
1,3-di-2-quinolinyl-2-propen-1-one is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, materials, and technologies that can benefit society.
合成方法
The synthesis of 1,3-di-2-quinolinyl-2-propen-1-one can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 2-quinolinecarboxaldehyde and acetophenone in the presence of a base. Other methods include the reaction between 2-quinolinecarboxaldehyde and 2-acetylpyridine, and the reaction between 2-quinolinecarboxaldehyde and 1,3-diphenylpropenone.
科学研究应用
1,3-di-2-quinolinyl-2-propen-1-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In agriculture, it has been shown to exhibit insecticidal and fungicidal activities. In material science, it has been used as a building block for the synthesis of various organic materials.
属性
IUPAC Name |
(E)-1,3-di(quinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O/c24-21(20-13-10-16-6-2-4-8-19(16)23-20)14-12-17-11-9-15-5-1-3-7-18(15)22-17/h1-14H/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWXNMSKETZGRF-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B4934461.png)


![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4934482.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(3,4,5-trimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4934493.png)
![5-[6-(3,5-dimethyl-1-piperidinyl)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B4934500.png)

![N~1~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4934507.png)
![methyl N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-D-alaninate](/img/structure/B4934512.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4934519.png)
![N-[3-(methylthio)phenyl]-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4934523.png)
![3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4934528.png)
![methyl 3-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B4934541.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4934547.png)